N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a naphthamide group, making it a unique and interesting molecule for various scientific studies.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24(20-14-13-17-8-4-5-11-19(17)16-20)26-23-22(18-9-2-1-3-10-18)25-21-12-6-7-15-27(21)23/h1-16H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBASUWUQASGDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide typically involves the condensation of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of sodium carbonate, yielding the desired product in high yields . Another approach involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide as reagents, promoting C–C bond cleavage and subsequent cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in gold-catalyzed oxidation reactions to form glyoxals, which can further react to yield α-hydroxyl ketones and 1,2-diones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, tert-butyl hydroperoxide, and gold catalysts. Reaction conditions often involve moderate temperatures and solvent-free environments to promote efficient and selective transformations.
Major Products: The major products formed from the reactions of this compound include various substituted imidazo[1,2-a]pyridines, α-hydroxyl ketones, and 1,2-diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules .
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in inflammation and cancer . The compound’s ability to form stable complexes with these targets is crucial for its biological activity.
Comparison with Similar Compounds
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, which are known for their sedative and anxiolytic properties . While these compounds share a similar core structure, this compound is unique due to its naphthamide group, which imparts different biological activities and chemical reactivity. Other similar compounds include various substituted imidazo[1,2-a]pyridines that exhibit a broad spectrum of biological activities, such as antiviral, antibacterial, and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
